N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Description
N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a pyrimidine ring with a cyclopropyl group and an indene moiety, linked through an acetamide bridge
Properties
IUPAC Name |
N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(21-15-9-19-18(20-10-15)13-4-5-13)11-23-16-7-6-12-2-1-3-14(12)8-16/h6-10,13H,1-5,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCRRADXAJQVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CN=C(N=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Indene Moiety Synthesis: The indene moiety can be prepared through a Friedel-Crafts alkylation reaction, followed by hydrogenation to yield the dihydroindene structure.
Linking via Acetamide Bridge: The final step involves coupling the pyrimidine and indene derivatives through an acetamide linkage, typically using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (amines, thiols), leaving groups (halides)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to investigate its effects on cellular processes and pathways.
Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethanamide
- N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)propionamide
Uniqueness
Compared to similar compounds, N-(2-cyclopropylpyrimidin-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide stands out due to its specific acetamide linkage, which may confer unique binding properties and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
